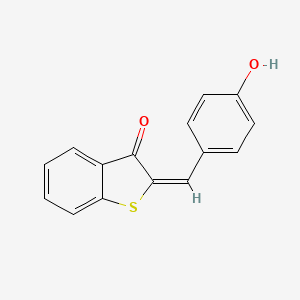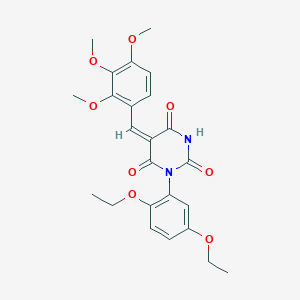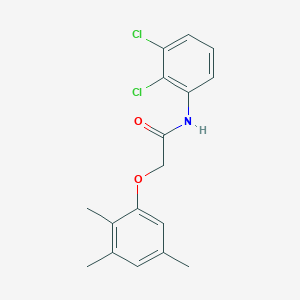![molecular formula C21H25N3O3 B4756267 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B4756267.png)
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide
Descripción general
Descripción
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide, also known as CXCR4 antagonist, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. This compound has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of cancer, HIV, and other immune-related disorders. In
Mecanismo De Acción
The mechanism of action of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist involves the inhibition of the 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide receptor, which is involved in the migration and proliferation of cancer cells and immune cells. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist binds to the 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide receptor, preventing the receptor from interacting with its ligand, CXCL12. This prevents the migration and proliferation of cancer cells and immune cells, which can prevent the spread of cancer and the replication of HIV.
Biochemical and Physiological Effects:
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been found to have several biochemical and physiological effects. It has been shown to inhibit the migration and proliferation of cancer cells, which can prevent the spread of cancer to other parts of the body. It has also been found to inhibit the replication of HIV, making it a potential treatment for HIV/AIDS. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been shown to have an impact on the immune system, making it a promising candidate for the treatment of immune-related disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has several advantages for lab experiments. It has been extensively studied and has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of various diseases. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has also been found to be relatively easy to synthesize, making it readily available for lab experiments. However, there are also limitations to using 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist in lab experiments. It has been found to have some toxicity, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the potential side effects of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist.
Direcciones Futuras
There are several future directions for the research of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist. One potential direction is the development of new derivatives of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist, which could have improved efficacy and reduced toxicity. Another direction is the investigation of the use of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist in combination with other drugs, which could enhance its therapeutic potential. Additionally, more research is needed to fully understand the mechanism of action of 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist and its potential use in the treatment of other diseases.
Aplicaciones Científicas De Investigación
2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been extensively researched for its potential therapeutic applications in various diseases. It has been found to have a significant impact on the immune system, making it a promising candidate for the treatment of cancer, HIV, and other immune-related disorders. 2-{[(cyclohexylamino)carbonyl]amino}-N-(4-methoxyphenyl)benzamide antagonist has been shown to inhibit the migration of cancer cells, which can prevent the spread of cancer to other parts of the body. It has also been found to inhibit the replication of HIV, making it a potential treatment for HIV/AIDS.
Propiedades
IUPAC Name |
2-(cyclohexylcarbamoylamino)-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-27-17-13-11-16(12-14-17)22-20(25)18-9-5-6-10-19(18)24-21(26)23-15-7-3-2-4-8-15/h5-6,9-15H,2-4,7-8H2,1H3,(H,22,25)(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDAWJURFDDKMHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)NC3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(cyclohexylcarbamoyl)amino]-N-(4-methoxyphenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[(cyclopentylamino)carbonyl]-2-[(2,4-dichlorobenzoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B4756186.png)

![1-[(2,6-dichlorobenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4756196.png)

![N-allyl-4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}benzamide](/img/structure/B4756217.png)
![(4-{5-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4756236.png)
![N-(2-benzylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4756250.png)
![N'-(3-chlorophenyl)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B4756253.png)

![2-{3-chloro-5-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4756272.png)

![3-({[4-(3,4-dimethylphenyl)-3-(methoxycarbonyl)-5-methyl-2-thienyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4756290.png)
![N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)-4-methylbenzamide](/img/structure/B4756297.png)
